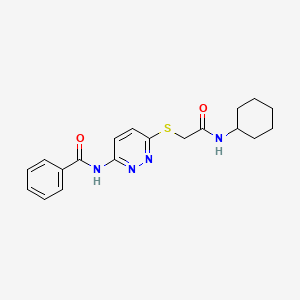![molecular formula C14H18N2O3S B2830710 Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 457910-74-6](/img/structure/B2830710.png)
Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (EIBM-ODTP) is a novel small molecule that has been recently developed for use in laboratory and scientific research. It is a member of the thienopyrimidine family of compounds, and has been found to have a wide range of applications in the fields of biochemistry, physiology, and drug design.
Scientific Research Applications
Neuroprotective Agents
Pyrimidine and its derivatives, including Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, have been studied for their potential as neuroprotective agents . They have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Agents
These compounds have also been evaluated for their anti-neuroinflammatory properties . They have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Antiviral Activity
Pyrimidine and its derivatives have been proven to have antiviral activity . This makes them a potential candidate for the development of new antiviral drugs.
Anticancer Activity
These compounds have also been studied for their anticancer activity . Their potential in this field could lead to the development of new therapeutic strategies for various types of cancer.
Antioxidant Activity
The antioxidant activity of pyrimidine and its derivatives has been proven . This property could be beneficial in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
The compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain . The highest antimicrobial activity was determined for a specific derivative of the compound .
Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD)
The compound has shown high affinity to the TrmD isolated from the P. aeruginosa . This makes it a potential candidate for the development of antibacterial drug candidates with previously unknown mechanisms of action.
Development of Promising Antibacterial Agents
The compound has been used as the pivotal intermediate in the construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole . These hybrids have shown promising results in the development of antibacterial agents .
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in cellular stress responses and inflammation, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This interaction results in the suppression of endoplasmic reticulum (ER) stress and apoptosis , as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The affected pathways include the ER stress pathway and the NF-kB inflammatory pathway. Downstream effects of these pathways include the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) , which are inhibited by the compound .
Result of Action
The molecular and cellular effects of the compound’s action include reduced expression of the ER chaperone, BIP , and the apoptosis marker, cleaved caspase-3 in human neuronal cells . This suggests that the compound has promising neuroprotective and anti-inflammatory properties.
properties
IUPAC Name |
ethyl 5-methyl-3-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-14(18)11-9(4)10-12(20-11)15-7-16(13(10)17)6-8(2)3/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACAXUBNAMIHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

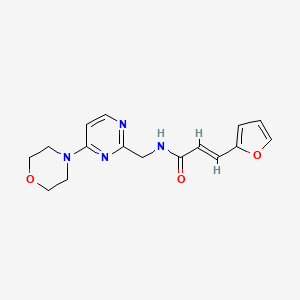

![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)
![3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2830632.png)
![3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2830635.png)

![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)
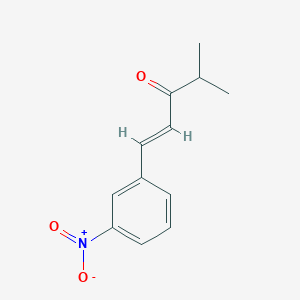
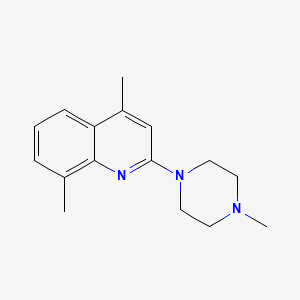
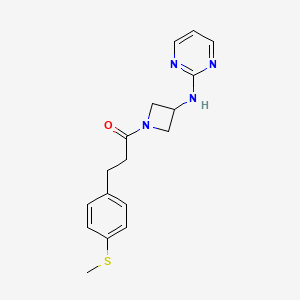
![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)
![3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2830645.png)
![2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2830649.png)
